Increased Lipophilicity (LogP) of 5-Methyl-1,2,4-triazole-3,4-diamine vs. Unsubstituted Analog
The presence of the methyl group at the 5-position of the 1,2,4-triazole ring in 5-methyl-1,2,4-triazole-3,4-diamine (CAS 21532-07-0) significantly increases its lipophilicity compared to the unsubstituted 4H-1,2,4-triazole-3,4-diamine (CAS 38104-45-9). This is a critical parameter for predicting absorption, distribution, and overall bioavailability of molecules derived from these building blocks [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.0449 [1] |
| Comparator Or Baseline | 4H-1,2,4-triazole-3,4-diamine (CAS 38104-45-9) LogP: -2.04 [2] |
| Quantified Difference | A difference of approximately 2.08 LogP units, indicating the target compound is substantially more lipophilic. |
| Conditions | Calculated partition coefficient (LogP) values from reputable chemical databases. |
Why This Matters
This quantifiable difference in lipophilicity provides a clear scientific rationale for selecting the methylated analog when designing molecules intended for improved membrane permeability or specific pharmacokinetic profiles.
- [1] Chemsrc. (2018). 5-甲基-1,2,4-噻唑-3,4-二胺. Chemical Properties Data. View Source
- [2] Chemsrc. (2021). 4H-1,2,4-Triazole-3,4-diamine,1,5-dihydro-(9CI). Chemical Properties Data. View Source
